molecular formula C10H8N4O2 B15040429 N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide

N'-[(Z)-furan-2-ylmethylidene]pyrazine-2-carbohydrazide

Cat. No.: B15040429
M. Wt: 216.20 g/mol
InChI Key: SLUFPXYRVJQWKJ-MLPAPPSSSA-N
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Description

N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

The synthesis of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between furan-2-carbaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or pyrazine rings are replaced by other groups. .

Scientific Research Applications

N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

N’-[(Z)-(FURAN-2-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:

  • N’-[(Z)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
  • N’-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide
  • N’-[(Z)-(quinolin-2-ylmethylene)]furan-2-carbohydrazide

These compounds share similar structural features, such as the presence of hydrazone and heterocyclic rings, but differ in their specific substituents and ring systems.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C10H8N4O2/c15-10(9-7-11-3-4-12-9)14-13-6-8-2-1-5-16-8/h1-7H,(H,14,15)/b13-6-

InChI Key

SLUFPXYRVJQWKJ-MLPAPPSSSA-N

Isomeric SMILES

C1=COC(=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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